2-(2-Butan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenobucarb is a carbamate insecticide . It appears as a pale yellow or pale red liquid and is insoluble in water . It’s used as an agricultural insecticide, especially for control of Hemipteran pests, on rice and cotton .
Molecular Structure Analysis
The molecular formula of Fenobucarb is C12H17NO2 . The InChI string representation of its structure is available .Physical And Chemical Properties Analysis
Fenobucarb has a molar mass of 207.273 g·mol−1 . It’s a pale yellow or pale red liquid and is insoluble in water .Scientific Research Applications
Organic Synthesis and Catalysis
This compound has been explored for its role in organic synthesis, particularly in palladium-catalyzed reactions. For instance, a study described the unusual palladium-catalyzed silaboration of allenes, showcasing its application in the synthesis of diverse 2-silylallylboronates from allenes using a 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane catalyst. This method highlights a highly regio- and stereoselective approach to forming silaboration products, demonstrating the compound's versatility in organic synthesis (Chang et al., 2005).
Material Science
In material science, the compound has been utilized in the development of new electrochromic cells and polymers. A research article details the preparation of new electrochromic polymers incorporating a 4-butyltriphenylamine unit on the main chain via the Suzuki−Miyaura cross-coupling reaction. This work exemplifies the compound's application in creating advanced materials with potential use in electronic displays and devices (Beaupré et al., 2006).
Chemical Synthesis Techniques
Another dimension of its application is found in the development of synthesis techniques, such as the preparative synthesis via continuous flow of related compounds. This approach addresses the challenges associated with traditional batch processes, providing a scalable and efficient method for producing key intermediates in organic synthesis (Fandrick et al., 2012).
Polymer Chemistry
The compound also finds use in polymer chemistry for post-polymerization functionalization processes. Research has demonstrated its efficacy in allylboration reactions, allowing for the versatile functionalization of polymers. This technique enables the introduction of polar functional groups into polymers, broadening their application scope (Leicht et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(2-butan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-7-12(2)13-10-8-9-11-14(13)17-18-15(3,4)16(5,6)19-17/h8-12H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKTOSJWSNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.